![molecular formula C9H12N2 B13104103 6,7,8,9-Tetrahydro-5H-cyclohepta[d]pyridazine](/img/structure/B13104103.png)
6,7,8,9-Tetrahydro-5H-cyclohepta[d]pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7,8,9-Tetrahydro-5H-cyclohepta[d]pyridazine is an organic compound with the molecular formula C9H12N2 It is a heterocyclic compound containing a seven-membered ring fused to a pyridazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8,9-Tetrahydro-5H-cyclohepta[d]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cycloheptanone with hydrazine hydrate in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Análisis De Reacciones Químicas
Types of Reactions
6,7,8,9-Tetrahydro-5H-cyclohepta[d]pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazine derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydropyridazine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine derivatives, while reduction can produce tetrahydropyridazine derivatives .
Aplicaciones Científicas De Investigación
6,7,8,9-Tetrahydro-5H-cyclohepta[d]pyridazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing into its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting neurological disorders.
Mecanismo De Acción
The mechanism of action of 6,7,8,9-Tetrahydro-5H-cyclohepta[d]pyridazine involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and the derivatives of the compound being studied .
Comparación Con Compuestos Similares
Similar Compounds
6,7,8,9-Tetrahydro-5H-cyclohepta[d]pyrimidine-2,4-diol: This compound has a similar structure but contains additional hydroxyl groups, which may alter its chemical properties and applications.
5H-Cyclohepta[b]pyridin-5-one: This compound has a similar seven-membered ring structure but differs in the position and nature of the nitrogen atoms.
Uniqueness
6,7,8,9-Tetrahydro-5H-cyclohepta[d]pyridazine is unique due to its specific ring fusion and the presence of nitrogen atoms in the pyridazine ring. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Propiedades
Fórmula molecular |
C9H12N2 |
|---|---|
Peso molecular |
148.20 g/mol |
Nombre IUPAC |
6,7,8,9-tetrahydro-5H-cyclohepta[d]pyridazine |
InChI |
InChI=1S/C9H12N2/c1-2-4-8-6-10-11-7-9(8)5-3-1/h6-7H,1-5H2 |
Clave InChI |
JXXGOZGJCMOBLY-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=CN=NC=C2CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




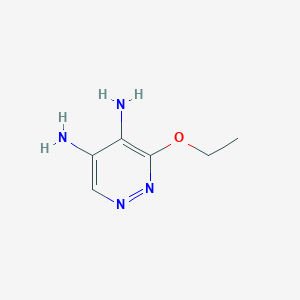

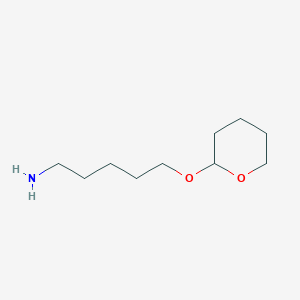
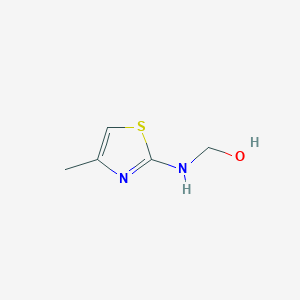


![3-[(1R,2R)-2-fluorocyclopropyl]-3-oxopropanenitrile](/img/structure/B13104054.png)
![[1,2,5]Thiadiazolo[3,4-b]pyridine](/img/structure/B13104068.png)
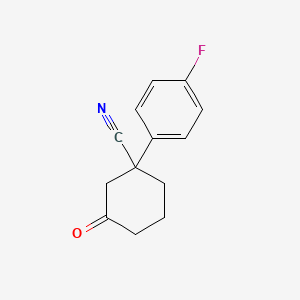
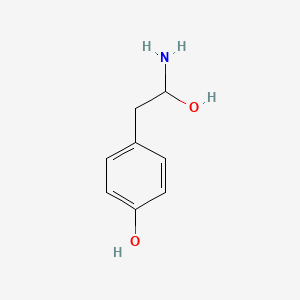
![N-[(2S,3S)-1,3-dihydroxyoctadecan-2-yl]-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanamide](/img/structure/B13104093.png)

